molecular formula C19H26N6O2 B2392504 (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)methanone CAS No. 1903036-94-1

(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)methanone

Cat. No. B2392504
CAS RN: 1903036-94-1
M. Wt: 370.457
InChI Key: WIGSDUZIDNZFJK-UHFFFAOYSA-N
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Description

The compound contains a tetrahydropyrazolo[1,5-a]pyridin-2-yl group and a 1,3,5-trimethyl-1H-pyrazole-4-carbonyl group linked by a piperazine ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydropyrazolo[1,5-a]pyridin-2-yl group and the 1,3,5-trimethyl-1H-pyrazole-4-carbonyl group separately, followed by their connection via a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyridine ring system, which is a bicyclic structure containing a pyrazole ring fused with a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrazolo[1,5-a]pyridine ring system and the piperazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazolo[1,5-a]pyridine and piperazine rings. For example, these rings could influence the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Antiviral Activity Against Hepatitis B Virus (HBV)

The compound has been identified as a promising core protein allosteric modulator (CpAM) for treating HBV. In a study published in the Journal of Medicinal Chemistry, researchers discovered a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (THPP) derivatives that effectively inhibit a wide range of nucleoside-resistant HBV variants . The lead compound, labeled as “45,” demonstrated oral efficacy in reducing HBV DNA viral load in an HBV AAV mouse model.

Infectious Diseases Beyond HBV

While its initial focus is on HBV, the compound’s broad-spectrum antiviral activity suggests potential applications against other viruses. Researchers can explore its efficacy against other RNA or DNA viruses, such as HIV, influenza, or herpesviruses.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would likely involve interaction with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive or unstable, it could pose a risk of explosion .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications .

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-13-17(14(2)22(3)20-13)19(27)24-10-8-23(9-11-24)18(26)16-12-15-6-4-5-7-25(15)21-16/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGSDUZIDNZFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)methanone

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